molecular formula C16H17ClN2O2S B11800699 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11800699
M. Wt: 336.8 g/mol
InChI Key: IICHLPWTOYEYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group and a tosylated pyrrolidine moiety

Preparation Methods

The synthesis of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

Chemical Reactions Analysis

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tosylated pyrrolidine moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C16H17ClN2O2S/c1-12-6-8-13(9-7-12)22(20,21)19-11-3-5-15(19)14-4-2-10-18-16(14)17/h2,4,6-10,15H,3,5,11H2,1H3

InChI Key

IICHLPWTOYEYLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.